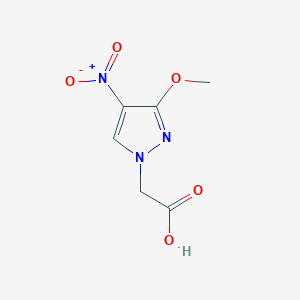
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a pyrazole ring, a methoxy group, a nitro group, and an acetic acid group .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, pyrazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Bioevaluation
Pyrazoles, including structures similar to "2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid," have been synthesized through various methods and evaluated for their potential in different scientific fields. These compounds exhibit a wide range of physical and chemical properties, making them suitable for applications in agrochemical and pharmaceutical activities. Innovative synthesis methods under microwave conditions have facilitated the creation of novel pyrazole derivatives, which have shown promising herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Pharmacological and Industrial Importance
The synthesis of pyrazole heterocycles has been significantly explored due to their role as pharmacophores in many biologically active compounds. Their extensive use as synthons in organic synthesis highlights their versatility. Pyrazole derivatives exhibit a spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, underscoring their importance in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
Biotechnological Applications
Lactic acid production from biomass presents a biotechnological application where compounds such as pyrazolines can potentially play a role. Lactic acid is a precursor to various chemicals like pyruvic acid, acrylic acid, and others, demonstrating the potential of utilizing derivatives of "this compound" in the green chemistry sector for producing value-added chemicals from biomass (Chao Gao, Cuiqing Ma, & P. Xu, 2011).
Analytical and Separation Techniques
The separation of water-acetic acid mixtures using polymeric membranes in pervaporation processes illustrates an industrial application where pyrazole derivatives could find relevance. This technique addresses the challenge of recycling acetic acid from aqueous streams in industrial settings, showcasing the importance of chemical engineering applications for compounds related to "this compound" (T. Aminabhavi & U. Toti, 2003).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-14-6-4(9(12)13)2-8(7-6)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONANUGPWMAFGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254363 |
Source


|
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512809-53-9 |
Source


|
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)



![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)